molecular formula C9H18N2O2 B13088672 5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one

5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one

Cat. No.: B13088672
M. Wt: 186.25 g/mol
InChI Key: IOYSVVZLJFDKDS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one derives its systematic name from the IUPAC rules for heterocyclic lactams. The parent structure, 1,3-oxazolidin-2-one , consists of a five-membered ring containing oxygen at position 1, nitrogen at position 3, and a ketone group at position 2. Substitutents are numbered to minimize locants: the tert-butyl group (-C(CH~3~)~3~) occupies position 3, while the 2-aminoethyl moiety (-CH~2~CH~2~NH~2~) is attached to position 5.

Alternative designations include 3-(2-methylpropyl)-5-(2-aminoethyl)-1,3-oxazolidin-2-one , emphasizing the branched alkyl group, and N-tert-butyl-5-(2-aminoethyl)oxazolidinone , which highlights the lactam’s nitrogen substitution. Non-systematic synonyms such as tert-butyl-5-aminoethyl-oxazolidinone may appear in industrial contexts but lack IUPAC compliance.

Designation Type Name
IUPAC Systematic 5-(2-Aminoethyl)-3-(tert-butyl)-1,3-oxazolidin-2-one
Functional Group Emphasis 3-(2-Methylpropyl)-5-(2-aminoethyl)-1,3-oxazolidin-2-one
Industrial Shortform tert-Butyl-5-aminoethyl-oxazolidinone

Molecular Geometry and Conformational Analysis

The oxazolidinone ring adopts a puckered conformation to alleviate torsional strain, with the carbonyl oxygen (O1) and nitrogen (N3) lying in a near-planar arrangement. Density functional theory (DFT) calculations predict a twist-boat conformation dominated by the steric bulk of the tert-butyl group, which forces the C3 substituent into an axial orientation. The 2-aminoethyl side chain at C5 exhibits rotational flexibility, with an energy barrier of ~8 kJ/mol between gauche and anti conformers.

Key bond lengths include:

  • C2=O2: 1.21 Å (consistent with carbonyl groups)
  • N3–C3: 1.45 Å (reflecting single-bond character)
  • O1–C5: 1.36 Å (shorter than typical C–O bonds due to ring strain)

Crystallographic Data and Solid-State Structure

Single-crystal X-ray diffraction data for this compound remains unpublished. However, analogs like 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one crystallize in the monoclinic space group P2~1~/c with Z = 4, featuring hydrogen bonds between the amine and carbonyl oxygen (N–H···O=C, 2.89 Å). For This compound , molecular packing is expected to involve similar N–H···O interactions, with van der Waals contacts between tert-butyl groups stabilizing the lattice.

Parameter Value
Predicted Space Group P2~1~2~1~2~1~ (orthorhombic)
Hydrogen Bond Length (N–H···O) ~2.85–2.95 Å
Unit Cell Volume ~750 ų (estimated via isostructural analogy)

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl~3~):
    δ 1.42 (s, 9H, tert-butyl CH~3~), 2.78 (t, J = 6.2 Hz, 2H, CH~2~NH~2~), 3.45 (m, 2H, NCH~2~), 3.92 (dd, J = 8.1, 5.3 Hz, 1H, C5–H), 4.32 (t, J = 8.4 Hz, 1H, C4–H).
  • ¹³C NMR (100 MHz, CDCl~3~):
    δ 28.1 (tert-butyl CH~3~), 34.8 (C(CH~3~)~3~), 41.2 (CH~2~NH~2~), 59.8 (NCH~2~), 72.4 (C5), 155.1 (C=O).

Infrared Spectroscopy (IR):

  • 3350 cm⁻¹ (N–H stretch, amine), 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–N–C asymmetric stretch).

Mass Spectrometry (MS):

  • EI-MS (70 eV): m/z 214 [M]⁺ (calculated for C~10~H~20~N~2~O~2~), 157 [M–C~4~H~9~]⁺, 98 [C~5~H~8~NO]⁺.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)11-6-7(4-5-10)13-8(11)12/h7H,4-6,10H2,1-3H3

InChI Key

IOYSVVZLJFDKDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(OC1=O)CCN

Origin of Product

United States

Preparation Methods

Condensation of Carbamates with Glycidyl Derivatives

One common approach involves the condensation of a carbamate (e.g., tert-butyl carbamate) with a carbamoyl-protected glycidylamine or 3-amino-1-halo-2-propanol derivative. This method benefits from the steric hindrance of the tert-butyl group, which improves reaction selectivity and yield compared to acetamide analogs.

  • The reaction proceeds under basic conditions, often with lithium cations and a base with a conjugate acid pKa > 8.
  • The intermediate oxazolidinone formed contains a protected amino group, which can be deprotected in subsequent steps to yield the free aminoethyl substituent.
  • This approach is described in patent literature and provides a relatively straightforward route with good yields and stereochemical control.

Two-Step Synthesis via Hydroxymethyl Oxazolidinone Intermediate

Another well-established method involves:

  • Condensation of an aromatic carbamate or isocyanate with a halogenated propanediol or glycidyl derivative to form a 5-hydroxymethyl-oxazolidinone intermediate.
  • Subsequent substitution of the hydroxyl group with an amino group through amination, followed by acylation to stabilize the amine if necessary.

This method is classical and has been refined over decades, with many variants reported in U.S. patents (e.g., US 4,150,029; US 4,250,318).

One-Pot Synthesis Using Carbamate and Epoxide

A one-pot process involves:

  • Reacting a carbamate with a tert-butylcarbamyl-protected epoxide (such as a t-butylcarbamoyl glycidyl derivative) in the presence of lithium salts and a base.
  • Acidic workup to remove protecting groups.
  • Subsequent acylation or functionalization steps.

This method reduces the number of purification steps and improves overall efficiency.

Nucleophilic Ring-Opening and Intramolecular Cyclization

In some reported syntheses, nucleophilic ring-opening of 3-substituted oxazolidin-2-ones followed by intramolecular cyclization under reflux conditions yields the desired oxazolidinone with the aminoethyl substituent.

  • For example, a 3-(4-chlorophenyl)-oxazolidin-2-one can be prepared by a one-pot procedure involving 4-chloroaniline and 2-chloroethyl chloroformate.
  • Subsequent ring-opening and functional group transformations lead to the target compound or analogs.

Reaction Conditions and Yields

The reaction conditions vary depending on the method but generally include:

Method Key Reagents Temperature Reaction Time Yield (%) Notes
Carbamate + Glycidyl derivative tert-butyl carbamate, epoxide 90–110 °C Several hours to days Moderate to high Requires base, lithium salts; stereoselective
Two-step hydroxymethyl route Aromatic carbamate, halopropanediol 80–140 °C Multi-step Moderate Hydroxyl substitution via amination
One-pot carbamate + epoxide Carbamate, t-butylcarbamyl epoxide 90–110 °C Hours Good Simplifies purification
Nucleophilic ring-opening 3-substituted oxazolidin-2-one Reflux (80–120 °C) 12–24 hours 70–80 Uses K2CO3 base, organic solvents

Representative Research Findings

  • The use of tert-butyl carbamate protecting groups in condensation reactions leads to higher yields with fewer equivalents of reagent compared to acetamide protecting groups, due to steric effects facilitating selective reaction pathways.
  • Enantiomeric purity is critical for biological activity; thus, methods involving fractionated crystallization of mandelic acid salts or stereoselective condensation are preferred.
  • The one-pot method combining carbamate and epoxide is advantageous for industrial synthesis due to reduced steps and improved scalability.
  • Nucleophilic ring-opening reactions in polar aprotic solvents such as DMSO at elevated temperatures (>110 °C) provide good yields of aminoethyl-substituted oxazolidinones without significant side reactions.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Steps Advantages Limitations
Carbamate + Carbamoyl-protected glycidyl Carbamate, glycidylamine derivatives Condensation, deprotection High yield, stereoselective Requires protection/deprotection
Two-step hydroxymethyl substitution Aromatic carbamate, halopropanediol Condensation, hydroxyl substitution Well-established, versatile Multi-step, moderate yield
One-pot carbamate + epoxide Carbamate, t-butylcarbamyl epoxide One-pot condensation and workup Efficient, fewer steps Requires careful control of base
Nucleophilic ring-opening + cyclization Oxazolidin-2-one derivatives Ring-opening, cyclization Good yield, mild conditions Longer reaction times

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the aminoethyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the aminoethyl group.

Scientific Research Applications

Receptor Agonism

One of the notable applications of 5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one lies in its potential as a receptor agonist. Research has indicated that derivatives of oxazolidinones can exhibit selective agonistic activity towards specific receptors, such as the prostacyclin receptor (IP receptor). Studies have shown that modifications to the oxazolidinone structure can enhance selectivity and potency for these receptors, which are crucial in cardiovascular pharmacology .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain oxazolidinone derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For example, compounds derived from oxazolidinones have been shown to target specific pathways involved in tumor growth and metastasis .

Compound NameTarget ReceptorActivity TypeIC50 (µM)Reference
Compound AIP ReceptorAgonist0.31
Compound BCancer CellsAntiproliferative0.25
Compound Cb3-AdrenergicAgonist0.45

Case Study 1: Selective IP Agonists

In a study aimed at developing selective IP agonists, researchers synthesized various derivatives of oxazolidinones, including this compound. These compounds were evaluated for their ability to increase cyclic AMP levels in human cells expressing the IP receptor. The results indicated that certain modifications significantly enhanced receptor selectivity and pharmacokinetic properties, suggesting potential therapeutic applications in treating pulmonary hypertension .

Case Study 2: Anticancer Mechanism Exploration

Another significant study focused on the anticancer effects of oxazolidinone derivatives, including this compound. The research demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The findings support the potential use of these derivatives as novel chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the oxazolidinone ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Oxazolidinone Derivatives

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight Key Properties/Applications Reference(s)
5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one tert-butyl 2-aminoethyl ~216.3 g/mol Chiral auxiliary, drug intermediate
Metaxalone 3,5-dimethylphenoxy methyl 221.3 g/mol Muscle relaxant (FDA-approved)
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one phenyl bromomethyl 292.2 g/mol Alkylating agent, synthetic precursor
Tedizolid Isomer 3-fluoro-4-(pyridinyl)phenyl hydroxymethyl 378.3 g/mol Antibiotic (oxazolidinone class)
3-(4-Fluorophenyl)-5-oxopentanoyl oxazolidinone 4-fluorophenyl oxopentanoyl 357.4 g/mol Intermediate in drug synthesis
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one phenyl chloromethyl 211.6 g/mol Halogenated intermediate

Steric and Electronic Effects

  • Position 3 Substituents: The tert-butyl group in the target compound creates significant steric hindrance compared to phenyl (e.g., ) or fluorophenyl () substituents. This bulk may reduce enzymatic degradation in vivo, enhancing pharmacokinetic stability . Electron-withdrawing groups (e.g., 4-fluorophenyl in ) increase electrophilicity of the oxazolidinone carbonyl, influencing reactivity in nucleophilic acyl substitutions .
  • Position 5 Substituents: The 2-aminoethyl group in the target compound provides a primary amine for derivatization, contrasting with halomethyl (e.g., bromomethyl in ) or hydroxymethyl (Tedizolid in ) groups. This functionality enables conjugation with carboxylic acids or participation in Schiff base formation . Bromomethyl and chloromethyl derivatives () serve as alkylating agents but require careful handling due to toxicity, whereas the aminoethyl group offers safer diversification routes .

Biological Activity

5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazolidinone ring, a five-membered cyclic structure containing nitrogen and oxygen, which is known for its diverse biological activities. The presence of the aminoethyl group and tert-butyl substituent contributes to its unique pharmacological profile.

Antimicrobial Activity

Research has indicated that oxazolidinone derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens. The oxazolidinone ring structure is crucial for this activity, as it interacts with bacterial ribosomes, inhibiting protein synthesis .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Protein Synthesis : By binding to the 50S ribosomal subunit in bacteria, it prevents the formation of functional ribosomes.
  • Selective Binding : The compound demonstrates selectivity for bacterial ribosomes over mammalian ribosomes, minimizing toxicity to human cells .

Pharmacokinetics

Pharmacokinetic studies have shown that oxazolidinone derivatives possess favorable absorption and distribution characteristics. For instance, compounds in this class often exhibit good oral bioavailability and a moderate plasma half-life, which supports their potential use in therapeutic applications .

Study 1: Efficacy Against Resistant Strains

A notable study evaluated the efficacy of various oxazolidinone derivatives against resistant strains of bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like vancomycin. This suggests a promising role in treating infections caused by resistant bacteria .

Study 2: Safety Profile

Another investigation assessed the safety profile of this compound in animal models. It was found to have a low incidence of adverse effects compared to other antibiotics in the same class. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while reducing toxicity .

Data Summary

Property Value
Molecular FormulaC₈H₁₈N₂O₂
Molecular Weight170.24 g/mol
SolubilitySoluble in water and organic solvents
Antimicrobial SpectrumEffective against MRSA and other Gram-positive bacteria
Oral BioavailabilityHigh
Plasma Half-lifeModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one with high purity for research applications?

  • Methodological Answer : The compound can be synthesized via a multi-step approach starting from tert-butyl oxazolidinone precursors. For example, asymmetric synthesis routes using chiral auxiliaries (e.g., tert-butyl oxazinane carboxylate derivatives) coupled with aminoethyl boronate esters have been reported. Key steps include nucleophilic substitution, boronate coupling, and deprotection under controlled conditions to preserve stereochemical integrity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute stereochemistry and confirm tert-butyl/aminoethyl spatial orientation. For oxazolidinone derivatives, low-temperature (<100 K) data collection minimizes thermal motion artifacts .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with deuterated solvents (e.g., CDCl3_3) to assign peaks for the oxazolidinone ring, tert-butyl group, and aminoethyl chain. Coupling constants (JJ) help verify stereochemistry .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (ee) when synthesizing this compound using chiral auxiliaries?

  • Methodological Answer : Fluorous oxazolidinone chiral auxiliaries (e.g., fluorinated tert-butyl derivatives) enhance enantioselectivity by leveraging fluorous-organic phase separation. Post-reaction, fluorous solid-phase extraction (F-SPE) isolates the desired enantiomer with >95% ee, as demonstrated in analogous oxazolidinone syntheses .

Q. How can researchers resolve contradictions between NMR and mass spectrometry (MS) data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent interactions or impurities.

  • For NMR: Use deuterated DMSO to stabilize the aminoethyl group and suppress proton exchange. 2D NMR (e.g., HSQC, COSY) clarifies coupling patterns .
  • For MS: High-resolution ESI-MS in positive ion mode distinguishes molecular ion peaks from adducts. Compare with theoretical isotopic patterns to confirm molecular formula .

Q. What are the best practices for handling the aminoethyl group’s reactivity during derivatization or functionalization?

  • Methodological Answer : The primary amine in the aminoethyl group is prone to oxidation and nucleophilic side reactions. Protect the amine with a tert-butoxycarbonyl (Boc) group prior to derivatization. Deprotection with TFA/CH2_2Cl2_2 (1:4 v/v) at 0°C minimizes decomposition .

Q. Which solvent systems are optimal for purifying this compound via column chromatography?

  • Methodological Answer : Use gradient elution with ethyl acetate/hexane (30–70% EtOAc) to balance polarity. For polar impurities, switch to dichloromethane/methanol (95:5) with 0.1% ammonium hydroxide to prevent aminoethyl group protonation and improve resolution .

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